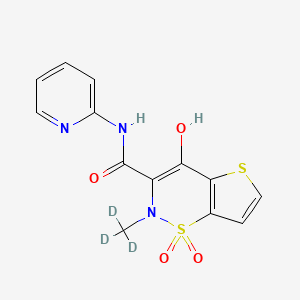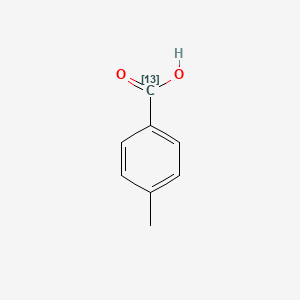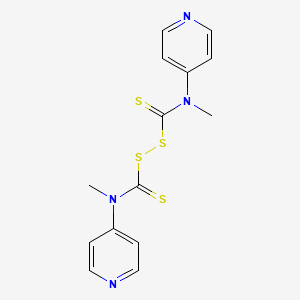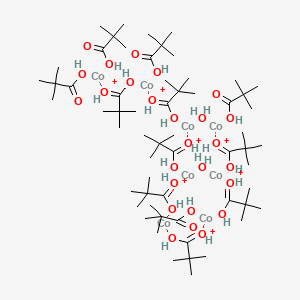
Bis(tetramethylcyclopentadienyl)manganese(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(tetramethylcyclopentadienyl)manganese(II) is an organometallic compound with the molecular formula C18H26Mn. It is a manganese complex where the manganese atom is bonded to two tetramethylcyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(tetramethylcyclopentadienyl)manganese(II) can be synthesized through the reaction of manganese(II) chloride with tetramethylcyclopentadiene in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation of the manganese. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for bis(tetramethylcyclopentadienyl)manganese(II) are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(tetramethylcyclopentadienyl)manganese(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) complexes.
Reduction: It can be reduced to form lower oxidation state manganese complexes.
Substitution: Ligand substitution reactions can occur, where the tetramethylcyclopentadienyl ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require specific ligands and solvents to facilitate the exchange .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield manganese(III) or manganese(IV) complexes, while substitution reactions can produce a variety of manganese-ligand complexes .
Applications De Recherche Scientifique
Bis(tetramethylcyclopentadienyl)manganese(II) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other manganese complexes and as a catalyst in various organic reactions.
Materials Science: The compound is utilized in the deposition of manganese-containing thin films for electronic and magnetic applications.
Biology and Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of manganese-based drugs and imaging agents.
Industry: It is employed in the production of specialized materials and as a reagent in industrial chemical processes .
Mécanisme D'action
The mechanism by which bis(tetramethylcyclopentadienyl)manganese(II) exerts its effects involves the interaction of the manganese center with various substrates. The manganese atom can undergo redox reactions, facilitating electron transfer processes. The tetramethylcyclopentadienyl ligands stabilize the manganese center, allowing it to participate in a range of chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(cyclopentadienyl)manganese(II): Similar structure but with cyclopentadienyl ligands instead of tetramethylcyclopentadienyl.
Bis(pentamethylcyclopentadienyl)manganese(II): Contains pentamethylcyclopentadienyl ligands, offering different steric and electronic properties.
Bis(isopropylcyclopentadienyl)manganese(II): Features isopropyl-substituted cyclopentadienyl ligands, affecting its reactivity and applications
Uniqueness
Bis(tetramethylcyclopentadienyl)manganese(II) is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide distinct steric and electronic effects. These ligands enhance the stability of the manganese center and influence its reactivity, making it suitable for specific applications in catalysis and materials science .
Propriétés
Formule moléculaire |
C18H26Mn |
|---|---|
Poids moléculaire |
297.3 g/mol |
InChI |
InChI=1S/2C9H13.Mn/c2*1-6-5-7(2)9(4)8(6)3;/h2*5H,1-4H3; |
Clé InChI |
LQZUYKXOCSUIEU-UHFFFAOYSA-N |
SMILES canonique |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)


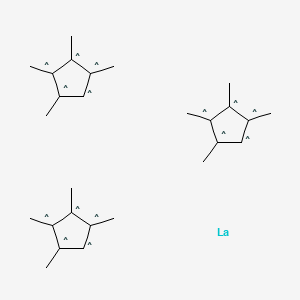


![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)
![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)
